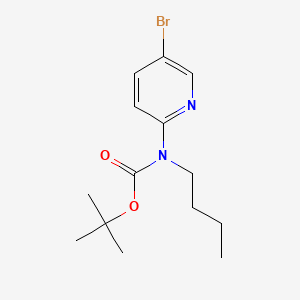

2-(N-BOC-N-butylamino)-5-bromopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-bromopyridin-2-yl)-N-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O2/c1-5-6-9-17(13(18)19-14(2,3)4)12-8-7-11(15)10-16-12/h7-8,10H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYHNENQXVHJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716546 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-21-2 | |

| Record name | Carbamic acid, N-(5-bromo-2-pyridinyl)-N-butyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 2 N Boc N Butylamino 5 Bromopyridine

Physical Properties

Detailed experimental data on the physical properties of 2-(N-BOC-N-butylamino)-5-bromopyridine are not extensively reported in publicly available literature. However, based on the properties of similar compounds, it is expected to be a solid at room temperature with a defined melting point.

For a closely related compound, 2-(Boc-amino)-5-bromopyridine, the melting point is reported to be in the range of 167-171 °C. chemicalbook.com

Spectral Data

Synthesis and Manufacturing

While a specific, detailed experimental procedure for the synthesis of 2-(N-BOC-N-butylamino)-5-bromopyridine is not explicitly detailed in the available literature, its synthesis can be inferred from established methods for the N-BOC protection of amines and the synthesis of analogous compounds.

A general and widely used method for the introduction of a BOC group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.net Therefore, a plausible synthetic route for this compound would involve the reaction of 2-(butylamino)-5-bromopyridine with di-tert-butyl dicarbonate. The reaction would likely be carried out in an appropriate organic solvent, with a base such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction. researchgate.net

Alternatively, the synthesis could proceed via the N-alkylation of 2-(N-BOC-amino)-5-bromopyridine with a butyl halide in the presence of a strong base.

The manufacturing process on an industrial scale would likely follow a similar synthetic strategy, optimized for yield, purity, and cost-effectiveness. This would involve careful selection of solvents, reaction conditions (temperature, reaction time), and purification methods, such as crystallization or chromatography.

Applications in Scientific Research

The utility of 2-(N-BOC-N-butylamino)-5-bromopyridine in scientific research stems from its nature as a functionalized building block. The presence of the bromine atom and the protected amine allows for sequential and regioselective modifications.

The bromine atom on the pyridine (B92270) ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

The BOC-protected amino group is stable to the conditions of many cross-coupling reactions. Following the modification at the bromine position, the BOC group can be readily removed under acidic conditions to liberate the free amine. This free amine can then be subjected to a wide range of further chemical transformations, including acylation, alkylation, and sulfonylation, to introduce additional diversity and functionality into the molecule.

This strategic, two-directional reactivity makes this compound a valuable intermediate in the synthesis of libraries of compounds for drug discovery programs and in the development of novel organic materials. For example, similar carbamate-protected bromopyridines are utilized as intermediates in the synthesis of biologically active compounds. google.com The carbamate (B1207046) functional group itself is a structural motif found in numerous therapeutic agents. orgsyn.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 2-(N-BOC-N-butylamino)-5-bromopyridine would be systematically adjusted to find the minimum energy conformation.

Once the optimized geometry is obtained, a wealth of electronic structure properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO and LUMO energies are critical indicators of a molecule's ability to donate or accept electrons, respectively, and the energy gap provides insight into its kinetic stability and chemical reactivity. Further analysis, such as calculating the Mulliken atomic charges, would reveal the partial charges on each atom, highlighting potential sites for electrostatic interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

DFT is also a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could investigate, for example, the mechanism of palladium-catalyzed cross-coupling reactions at the bromine position. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction pathway. This provides a detailed, step-by-step understanding of how the reaction proceeds, which is crucial for optimizing reaction conditions and predicting product outcomes.

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT can be used to calculate vibrational frequencies corresponding to its infrared (IR) and Raman spectra. Each calculated frequency can be assigned to specific vibrational modes of the molecule, such as C-H stretching, C=O stretching of the BOC group, or pyridine (B92270) ring vibrations. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, aiding in the interpretation of experimental NMR spectra.

Table 2: Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (BOC) | ~1720 |

| C-N Stretch | ~1250 |

| Pyridine Ring Stretch | ~1580 |

Note: These are typical frequency ranges and would be precisely calculated in a dedicated study.

Molecular Modeling and Conformational Analysis

The butyl and BOC groups attached to the amino nitrogen of this compound introduce significant conformational flexibility. Molecular modeling techniques, particularly conformational analysis, are employed to explore the different spatial arrangements (conformers) of the molecule and identify the most stable ones. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy landscape can be generated. This analysis is critical as the molecule's conformation can significantly influence its physical properties and biological activity. The presence of the bulky tert-butyl group is expected to impose significant steric constraints, limiting the number of low-energy conformers.

In Silico Studies of Reactivity and Selectivity

In silico studies leverage computational methods to predict the reactivity and selectivity of a compound. For this compound, this could involve the use of conceptual DFT descriptors. Quantities such as the Fukui function and dual descriptor can be calculated to identify the most nucleophilic and electrophilic sites within the molecule. This would predict, for instance, the most likely atom to be attacked by an electrophile or a nucleophile, providing insights into the regioselectivity of its reactions. Such studies are invaluable for designing new synthetic routes and understanding the chemical behavior of the molecule.

Applications As a Building Block in Organic Synthesis

Role in the Synthesis of Complex Heterocyclic Scaffolds

The structure of 2-(N-BOC-N-butylamino)-5-bromopyridine is ideally suited for the synthesis of complex heterocyclic scaffolds. The bromine atom at the 5-position of the pyridine (B92270) ring is a prime site for metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise formation of new C-C, C-N, and C-O bonds. For instance, a Suzuki coupling reaction could be employed to attach a new aryl or heteroaryl group at the bromine's position, effectively extending the core structure.

The 2-(N-BOC-N-butylamino) group plays a crucial, albeit more passive, initial role. The bulky BOC protecting group ensures that the amino nitrogen does not interfere with the metal-catalyzed reactions at the C5-position. Following the successful modification of the pyridine ring, the BOC group can be cleaved under acidic conditions to liberate the secondary butylamino group. This newly revealed amine provides a second site for chemical modification, such as acylation, alkylation, or another coupling reaction, thereby enabling the construction of intricate, multi-functionalized heterocyclic systems. This step-wise functionalization strategy is a cornerstone of synthetic strategies aimed at creating novel molecular frameworks. A related compound, 2-(Boc-amino)-5-bromopyridine, is noted as a crucial intermediate for synthesizing more complex molecules like 2-(tert-Butoxycarbonylamino)pyridine-5-carboxaldehyde. chemicalbook.com

Intermediate in the Development of Pharmaceutical Leads and Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical industry, substituted pyridines are a prevalent motif found in a vast number of active pharmaceutical ingredients (APIs). chemicalbook.comcsic.es The compound this compound serves as a valuable intermediate in the synthesis of such molecules. Chemical intermediates are foundational compounds that act as building blocks in the multi-step processes of drug manufacturing. chemicalbook.com The quality and structure of these intermediates are critical for the efficient production of safe and effective medicines.

A pertinent example lies in the development of kinase inhibitors for cancer therapy. Potent inhibitors of cyclin-dependent kinase 4 (CDK4), used in oncology, often feature a 2-aminopyridine (B139424) core. For instance, compounds with a 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-one structure have been identified as effective CDK4 inhibitors. google.com The synthesis of these complex APIs often involves the coupling of a substituted 2-aminopyridine fragment with another heterocyclic system. This compound is an ideal precursor for this purpose. The bromo-substituent allows for a palladium-catalyzed cross-coupling reaction to form the core of the drug molecule, while the protected amine at the 2-position can be deprotected and subsequently reacted to complete the synthesis of the final API.

Precursor for the Synthesis of Ligands for Transition Metal Catalysis

Transition metal catalysis is a pillar of modern chemistry, enabling efficient and selective chemical transformations. mdpi.com The performance of a metal catalyst is heavily dependent on the ligands that coordinate to the metal center. These ligands modulate the metal's electronic properties and steric environment, thereby controlling its reactivity and selectivity. csic.es N-heterocyclic compounds are frequently used as ligands due to the ability of the nitrogen atoms to coordinate strongly with transition metals. mdpi.comiaea.org

This compound is a valuable precursor for creating bespoke ligands. A common strategy involves using the bromo-substituent as an anchor point to introduce other coordinating groups, such as phosphines or other N-heterocycles, via cross-coupling reactions. For example, a Suzuki or Sonogashira coupling could be used to attach a group at the 5-position. Subsequent removal of the BOC protecting group would unmask the 2-(butylamino) moiety. The resulting molecule, possessing both the pyridine nitrogen and the amino nitrogen, can act as a bidentate (two-toothed) ligand, capable of chelating to a metal center. This chelation effect often leads to more stable and effective catalysts. The synthesis of 2,6-bis(pyrazol-3-yl)pyridine ligands, for instance, demonstrates how pyridine cores can be elaborated to form powerful tridentate ligands for transition metal coordination. mdpi.com

Utility in Materials Science and Functional Molecule Design

The principles that make this compound useful in pharmaceutical synthesis also apply to materials science. The creation of functional organic materials, such as those for organic electronics (e.g., OLEDs) or chemical sensors, relies on the precise construction of molecules with specific electronic and photophysical properties.

The bromopyridine core of the title compound can be incorporated into larger π-conjugated systems through cross-coupling reactions. This allows for the systematic extension of the molecule to build oligomers or polymers with tailored properties. The electron-donating nature of the 2-(N-butylamino) group (after deprotection) can influence the electronic character of the final material, affecting its absorption and emission spectra. For example, research on 5-N-arylaminothiazoles containing pyridyl groups has shown that such structures can exhibit interesting photophysical properties and have potential applications in sensing, such as the detection of zinc ions. rsc.org By using this compound as a starting point, chemists can design and synthesize novel functional molecules where the pyridine unit is a key component of a larger, electronically active system.

Compound Reference Table

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. rsc.orgrsc.org Future research on 2-(N-BOC-N-butylamino)-5-bromopyridine will likely focus on moving away from traditional, multi-step syntheses that may involve harsh reagents or generate significant waste.

Emerging strategies applicable to pyridine (B92270) synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically shorten reaction times from hours to minutes and improve yields. nih.govacs.org The application of microwave-assisted multicomponent reactions could offer a one-pot, efficient route to the pyridine core. nih.govacs.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processes. mit.edu Developing a flow-based synthesis for this compound or its precursors would represent a significant step towards sustainable production.

Use of Greener Catalysts and Solvents: Research is focused on replacing heavy metal catalysts like palladium with more earth-abundant and less toxic alternatives, such as iron. rsc.org Furthermore, developing protocols that work in benign solvents (like water or ethanol) or under solvent-free conditions is a key goal. rsc.org A metal-free cascade process for synthesizing functionalized pyridines has also been reported, presenting another avenue for greener synthesis. acs.org

Table 1: Comparison of Traditional vs. Prospective Green Synthetic Methods

| Parameter | Traditional Synthesis (Hypothetical) | Green Synthesis (Prospective) |

|---|---|---|

| Catalyst | Palladium, Platinum | Iron, Copper, or Metal-Free rsc.orgacs.org |

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane, Chloroform) | Ethanol, Water, or Solvent-Free rsc.org |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation acs.org |

| Reaction Time | Hours to days | Minutes to a few hours acs.org |

| Waste Profile | Higher E-Factor (more waste per kg of product) | Lower E-Factor (less waste) |

Exploration of Bio-orthogonal and Bioconjugation Applications

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The structure of this compound contains two key handles for potential bioconjugation: the bromo group and the protected amine.

Future research could explore modifying the compound for these applications:

Functionalization of the Bromo Position: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the attachment of probes or bio-orthogonal reactive groups, such as alkynes or azides, which can then participate in "click" reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC). researchgate.netresearchgate.net

Leveraging the Amine Group: Following deprotection of the BOC group, the secondary amine can be used as a nucleophile to attach linkers or reporter molecules. This functional group is a common target in bioconjugation strategies. thermofisher.com

The goal would be to transform the parent compound into a tool for chemical biology, enabling applications in cellular imaging, protein labeling, and drug delivery. nih.govnih.gov For example, by attaching a fluorescent dye, the molecule could be used to track the distribution of a parent drug molecule within a cell.

Table 2: Potential Bio-orthogonal Modifications and Applications

| Modification Site | Reaction Type | Bio-orthogonal Handle Introduced | Subsequent Reaction | Potential Application |

|---|---|---|---|---|

| 5-Bromo Position | Sonogashira Coupling | Terminal Alkyne | CuAAC or SPAAC | Labeling of azide-modified biomolecules researchgate.net |

| 5-Bromo Position | Suzuki Coupling | Azide-containing boronic ester | Staudinger Ligation, SPAAC | Probing biological systems wikipedia.orgnih.gov |

| 2-Amino (after deprotection) | Amide Coupling | Linker with a Tetrazine group | Inverse-electron-demand Diels-Alder | Fluorogenic labeling for live-cell imaging nih.gov |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The fields of drug discovery and materials science are increasingly reliant on automation and high-throughput methods to accelerate research. nih.gov Automated synthesis platforms, often utilizing flow chemistry or robotic liquid handlers, can rapidly generate large libraries of related compounds from a common starting material. researchgate.netsigmaaldrich.comwikipedia.org

This compound is an ideal scaffold for such an approach. Its reactive C-Br bond can be subjected to a wide array of cross-coupling reactions, and the amine can be derivatized after deprotection.

A future research workflow could involve:

Automated Library Synthesis: Using an automated platform, the core compound could be reacted with hundreds of different boronic acids, alkynes, or other coupling partners to create a large, diverse library of pyridine derivatives. sigmaaldrich.com

High-Throughput Screening (HTS): This library would then be screened against various biological targets (e.g., kinases, receptors, enzymes) to identify "hits"—compounds that show activity in a particular assay. nih.govnih.gov HTS allows for the rapid testing of thousands of compounds, a task that would be impossible manually. nih.gov

This integration would fast-track the discovery of new bioactive molecules derived from the this compound scaffold for applications in medicine and agrochemicals. thermofisher.comcolumbia.edu

Table 3: Hypothetical Workflow for Drug Discovery

| Step | Technology/Method | Description | Outcome |

|---|---|---|---|

| 1. Scaffolding | Green Synthesis | Efficiently produce the starting material, this compound. | Gram-scale quantity of pure scaffold. |

| 2. Library Generation | Automated Synthesis Platform sigmaaldrich.com | React the scaffold with a diverse set of building blocks (e.g., 500 boronic acids) via parallel synthesis. | A library of 500 unique derivative compounds. |

| 3. Primary Screening | High-Throughput Screening (HTS) nih.gov | Test the entire library at a single concentration against a specific biological target (e.g., a cancer-related kinase). | Identification of initial "hit" compounds (e.g., 10 compounds showing >50% inhibition). |

| 4. Dose-Response Analysis | Quantitative HTS (qHTS) | Re-test the hit compounds across a range of concentrations. | Confirmation of activity and determination of potency (e.g., IC₅₀ values). nih.gov |

| 5. Lead Optimization | Medicinal Chemistry | Synthesize new analogs of the most potent hits to improve activity and properties. | A lead compound ready for further preclinical testing. |

Uncovering Novel Reactivity Modes and Catalytic Cycles

While the reactivity of the C-Br bond in bromopyridines is well-established in cross-coupling, there is always room to discover new transformations and more efficient catalytic systems. A catalytic cycle is a series of chemical reactions where a catalyst is regenerated, allowing it to facilitate the reaction multiple times. numberanalytics.comnumberanalytics.com

Future research could focus on:

Novel C-H Functionalization: Exploring conditions for the selective activation of other C-H bonds on the pyridine ring, leaving the C-Br bond intact for subsequent, orthogonal reactions.

Photoredox Catalysis: Using light to drive novel coupling reactions or functionalizations that are not accessible through traditional thermal methods.

Improved Catalytic Cycles: Designing new ligands or catalyst systems for the Suzuki or Buchwald-Hartwig couplings of the C-Br bond that operate at lower temperatures, require lower catalyst loadings, or use cheaper, more sustainable metals. Understanding the elementary steps of these cycles—oxidative addition, transmetalation, and reductive elimination—is key to their improvement. youtube.com

Reactivity of the Aminopyridine Moiety: The 2-aminopyridine (B139424) structure itself has unique reactivity. Studies have shown it can react with metal clusters and participate in cyclization reactions to form fused heterocyclic systems. rsc.orgbeilstein-journals.org Exploring these pathways with the specific N-BOC-N-butylamino substituent could lead to novel molecular architectures.

Table 4: Hypothetical Palladium-Catalyzed Suzuki Coupling Cycle

| Step | Description | Change in Palladium Oxidation State |

|---|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the Carbon-Bromine bond of the pyridine substrate. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from an organoboron reagent (R'-B(OR)₂) is transferred to the palladium center, displacing the bromide. | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated as the final product. The Pd(0) catalyst is regenerated. | Pd(II) → Pd(0) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(N-BOC-N-butylamino)-5-bromopyridine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via sequential functionalization of 5-bromopyridin-2-amine. The N-BOC (tert-butoxycarbonyl) protection is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP (4-dimethylaminopyridine) or triethylamine in anhydrous THF or dichloromethane. The butylamino group is introduced via alkylation or reductive amination .

- Key Variables : Solvent polarity (e.g., THF vs. DCM), reaction temperature (0–25°C), and stoichiometry of Boc anhydride (1.2–2.0 equivalents) critically affect yield. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Analytical Techniques :

- NMR : H NMR (CDCl₃) shows characteristic peaks for the BOC group (δ 1.3–1.5 ppm, tert-butyl) and pyridine protons (δ 7.5–8.5 ppm). C NMR confirms carbamate carbonyl (δ 150–155 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 330.05 (C₁₄H₂₀BrN₃O₂) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) verify purity (>98%) and monitor degradation .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid exposure to moisture, as the BOC group is hydrolytically labile in acidic or basic conditions. Shelf life: >2 years under optimal storage .

Advanced Research Questions

Q. How does the BOC-protected amino group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The BOC group stabilizes the amino moiety against oxidation and nucleophilic attack, enabling selective functionalization of the 5-bromo position. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ or XPhos-Pd-G3 catalysts with arylboronic acids achieve >80% yield. The bulky BOC group may sterically hinder ortho-substitution, favoring para-selectivity in subsequent reactions .

- Example : Coupling with 4-methoxyphenylboronic acid in dioxane/H₂O (90°C, 12 h) yields 2-(N-BOC-N-butylamino)-5-(4-methoxyphenyl)pyridine .

Q. What strategies mitigate side reactions (e.g., debromination or carbamate cleavage) during functionalization?

- Optimization :

- Debromination : Use Pd catalysts with strong π-accepting ligands (e.g., SPhos) to suppress β-hydride elimination. Maintain low temperatures (<60°C) in cross-couplings .

- BOC Cleavage : Avoid protic solvents (e.g., MeOH) and acidic conditions. For acid-labile downstream steps, replace BOC with stable protecting groups like Fmoc .

Q. How is this compound utilized in synthesizing complex heterocyclic systems for pharmacological studies?

- Applications : The bromine atom serves as a handle for constructing fused pyridine scaffolds. For example:

- α4β2 Nicotinic Receptor Ligands : Coupling with tributyltin reagents via Stille cross-coupling generates analogs with nanomolar binding affinity .

- Kinase Inhibitors : Buchwald-Hartwig amination with heteroaryl amines introduces pharmacophores targeting ATP-binding pockets .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for BOC protection reactions?

- Root Causes : Variability arises from moisture sensitivity, base strength (e.g., DMAP vs. TEA), or Boc anhydride purity.

- Resolution : Use Karl Fischer titration to ensure anhydrous conditions (<50 ppm H₂O) and freshly distilled Boc anhydride. Yields improve from 65% to >90% under optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.